(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea
Description
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea is a thiourea derivative characterized by a tetrahydroquinoline scaffold substituted with a methyl group at position 6 and a thiourea moiety at position 5. Thioureas are organosulfur compounds structurally analogous to urea, with sulfur replacing oxygen, leading to distinct chemical and pharmacological properties. The thione-thiol tautomerism of thioureas influences their reactivity and biological interactions .
Properties
IUPAC Name |
(6-methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-7-4-5-9-8(3-2-6-13-9)10(7)14-11(12)15/h4-5,13H,2-3,6H2,1H3,(H3,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAUBNMHLUTUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCCC2)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea typically involves the reaction of 6-methyl-1,2,3,4-tetrahydroquinoline with thiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:
- Synthesis of Thiourea Derivatives : The compound can be modified to produce other thiourea derivatives with enhanced properties.
- Reagent in Chemical Reactions : It acts as a reagent in nucleophilic substitutions and other organic reactions.
Research indicates that this compound possesses several biological activities:
- Antibacterial Properties : Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been evaluated for its antifungal properties. In vitro tests indicated that it inhibits the growth of fungi such as Candida albicans .
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .
Medicinal Applications
The medicinal potential of this compound has been explored in various contexts:
- Therapeutic Agent : Research has investigated its use as a therapeutic agent for conditions such as cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development .
Case Studies
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in Staphylococcus aureus and E. coli. |
| Antifungal Efficacy Assessment | Showed effective inhibition against Candida albicans. |
| Cancer Cell Line Studies | Induced apoptosis in various cancer cell lines; potential pathways involved include caspase activation and mitochondrial dysfunction. |
Mechanism of Action
The mechanism of action of (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and applications.
Comparison with Similar Compounds
Anti-Nematode Thiourea Derivatives
Example Compound: 1-Acyl-3-(2'-aminophenyl)thiourea derivatives (e.g., compound 5h)
- Structure: Acyl and 2'-aminophenyl substituents.
- Activity : Tested against Nippostrongylus brazilliensis in rats, compound 5h achieved 89.4% deparasitization at 10 mg/kg .
- Comparison: The tetrahydroquinoline scaffold in (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea may offer enhanced binding to parasitic targets due to its planar aromatic system, whereas the acyl-aminophenyl group in 5h likely engages in hydrogen bonding. The methyl group in the target compound could improve bioavailability compared to the polar acyl group in 5h.
Simple Thioureas vs. Urea in Physical Properties
Example System : Cholinium chloride/urea vs. cholinium chloride/thiourea
Thioureas in Material Science
Example Application : Silver halide sensitization
- Key Substituents : Carboxymethyl or carboxyethyl groups enhance sensitization, whereas carboxyphenyl groups are ineffective .
- Comparison: The methyl-tetrahydroquinoline moiety in the target compound lacks the carboxylate groups critical for silver halide interaction. However, its aromatic system might facilitate charge transfer in other material applications, such as organic semiconductors.
Data Tables
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Table 2: Impact of Substituents on Properties
| Substituent Type | Effect on Properties |
|---|---|
| Aryl (e.g., tetrahydroquinoline) | Enhances aromatic interactions, rigidity, and potential bioavailability. |
| Methyl | Increases lipophilicity; may improve metabolic stability. |
| Carboxylate (e.g., -CH2COOH) | Critical for silver halide sensitization; alters electronic properties. |
| Acyl | Introduces polarity and hydrogen-bonding capacity; impacts solubility. |
Biological Activity
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound features a tetrahydroquinoline structure with a thiourea moiety, which is pivotal in its interaction with biological systems. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its chemical formula is , and it has a molecular weight of 225.32 g/mol. The structural features that contribute to its biological activity include:
- Tetrahydroquinoline Ring : Provides a framework for interaction with various biological targets.
- Thiourea Moiety : Known for its ability to form hydrogen bonds and interact with enzymes and receptors.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For example:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Antifungal effects |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that the compound can significantly reduce the proliferation of cancer cells.
- Induction of Apoptosis : Mechanistic studies suggest that it activates caspase pathways leading to programmed cell death.
A notable study highlighted the efficacy of this compound against breast cancer cell lines, showing a dose-dependent response in cell viability reduction.
Enzyme Inhibition
The thiourea moiety in this compound allows it to act as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways:
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| ABHD12 | Competitive | 5.0 | |
| Carbonic Anhydrase | Non-competitive | 10.0 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The thiourea group can form hydrogen bonds with amino acids in enzyme active sites.
- Disruption of Cellular Processes : By inhibiting key enzymes, the compound can disrupt metabolic processes essential for cell survival and proliferation.
Comparative Studies
When compared to other thiourea derivatives and quinoline-based compounds, this compound demonstrates unique properties due to its specific structural configuration. For instance:
| Compound | Activity Profile |
|---|---|
| Thiourea | Broad-spectrum antimicrobial |
| Quinoline | Primarily anticancer |
| 6-Methyl-1,2,3,4-tetrahydroquinoline | Enhanced enzyme inhibition and cytotoxicity |
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound in treating infections and cancer:
- Case Study on Antimicrobial Activity : A study conducted on infected wounds demonstrated that topical application of this compound significantly reduced bacterial load compared to standard treatments.
- Clinical Trials for Cancer Treatment : Preliminary results from clinical trials suggest that patients treated with formulations containing this compound showed improved outcomes in tumor regression rates.
Q & A
Q. What are the established synthetic methodologies for preparing (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea?
The compound can be synthesized via nucleophilic coupling between 6-methyl-1,2,3,4-tetrahydroquinolin-5-amine and thiourea derivatives. Acidic conditions (pH 1–2) are recommended to stabilize thiourea during reaction . For the tetrahydroquinoline scaffold, methods analogous to fluorinated tetrahydroquinoline synthesis (e.g., cyclization of substituted catechol amines) may be adapted . Purification typically involves recrystallization, monitored by techniques like HPLC or NMR to confirm structural integrity.
Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?
Single-crystal X-ray diffraction is the gold standard. Data collection should utilize modern diffractometers, followed by structure solution via SHELXS/SHELXD and refinement with SHELXL . Visualization and validation of hydrogen bonding networks can be performed using Mercury CSD 2.0, which also enables packing similarity analysis . ORTEP-3 is recommended for generating publication-quality thermal ellipsoid diagrams .
Q. What analytical approaches are used to characterize hydrogen bonding in its crystalline form?
Graph set analysis (as per Etter’s formalism) is critical for categorizing hydrogen bond motifs (e.g., D–H···A interactions) . Mercury CSD’s "Intermolecular Interactions" tool can quantify bond distances/angles and visualize 3D networks . Pair distribution function (PDF) analysis may complement XRD data for amorphous or poorly crystalline samples.
Q. How are thermodynamic properties like sublimation enthalpy experimentally determined?
Sublimation enthalpy can be measured via thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC). For thiourea derivatives, protocols from NIST studies on thiourea sublimation (e.g., controlled heating rates under inert atmospheres) provide a methodological basis .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Given thiourea’s toxicity (skin sensitization, thyroid disruption), researchers must use PPE (gloves, goggles), work in fume hoods, and implement strict waste disposal protocols . Airborne exposure monitoring and institutional guidelines for carcinogen handling (e.g., IARC Class 2B/3) should be followed .
Advanced Research Questions
Q. How can non-classical hydrogen bonds (e.g., C–H···S) be identified and quantified in this compound?
High-resolution XRD data (≤ 0.8 Å) combined with Hirshfeld surface analysis in Mercury CSD can reveal weak interactions . Computational tools like DFT (density functional theory) optimize geometry and calculate interaction energies. Graph set analysis distinguishes these from noise by comparing bond lengths/angles to established databases .
Q. What computational strategies predict its crystal packing behavior under varying conditions?
Mercury’s Materials Module enables customizable searches of the Cambridge Structural Database (CSD) to identify analogous packing motifs . Molecular dynamics simulations (e.g., using GROMACS) under different temperature/pressure conditions can model polymorphic transitions.
Q. How does the methyl group at position 6 influence conformational stability and intermolecular interactions?
Comparative studies with non-methylated analogs are critical. Steric effects of the methyl group can be assessed via torsional angle analysis in SHELXL . IR/Raman spectroscopy and variable-temperature XRD quantify its impact on hydrogen bond strength and lattice energy.
Q. How should researchers resolve contradictions in reported crystallographic data (e.g., bond lengths, space groups)?
Cross-validate data using multiple refinement software (e.g., SHELXL vs. Olex2) . Check for twinning or disorder with PLATON; Mercury’s packing similarity tool identifies structural outliers . Collaborative re-analysis of raw diffraction data is recommended.
Q. What experimental designs mitigate thiourea decomposition during prolonged reactions or storage?
Maintain acidic conditions (pH 1–2) to stabilize the thiourea moiety, as alkaline environments accelerate degradation . Store samples under inert atmospheres at ≤ –20°C. Monitor decomposition via LC-MS or UV-Vis spectroscopy, referencing thiourea’s absorption maxima (~240 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
